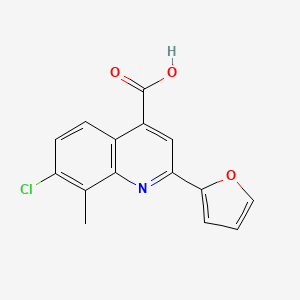
Ácido 7-cloro-2-(furan-2-il)-8-metilquinolina-4-carboxílico
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry due to their versatile and unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using methods such as the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
The molecular structure likely contains a quinoline core, with additional functional groups attached at the 2, 7, and 8 positions. The presence of a carboxylic acid group, a furan ring, and a chlorine atom could significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Síntesis de Heterociclos Fusionados
Este compuesto es fundamental en la síntesis de diversos heterociclos fusionados, que son cruciales en la investigación farmacéutica. La capacidad de crear anillos de cuatro a siete miembros lo convierte en un precursor valioso en el desarrollo de compuestos con actividades biológicas únicas .
Agentes Antimicrobianos
Los análogos estructurales de los derivados del ácido quinolina carboxílico han mostrado resultados prometedores como agentes antimicrobianos. Su eficacia contra bacterias grampositivas y gramnegativas los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos .
Agentes Antiproliferativos
Algunos derivados del ácido quinolina carboxílico exhiben propiedades antiproliferativas significativas, particularmente contra líneas celulares de cáncer como el adenocarcinoma de mama humano (MCF7). Esto sugiere su posible uso en la terapia del cáncer como parte de un enfoque multidiana .
Modelado Molecular
Los derivados del compuesto se pueden utilizar en el modelado molecular para comprender los modos de unión de los compuestos activos dentro de los sitios receptores. Esto es crucial para el diseño racional de fármacos, lo que permite la optimización de las interacciones fármaco-receptor .
Actividad Antitumoral
Se han sintetizado y evaluado derivados de este compuesto por su actividad antitumoral. Las modificaciones en la estructura de la quinolina pueden conducir a compuestos que pueden actuar como agentes efectivos en la lucha contra diversas formas de cáncer .
Desarrollo de Fármacos
La estructura central del ácido quinolina carboxílico está presente en muchas moléculas naturales con relevancia farmacéutica. Sus derivados se han utilizado para tratar afecciones como los calambres nocturnos en las piernas y la artritis, e incluso en tratamientos experimentales para infecciones por priones .
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Many quinoline derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDDNHWXGNSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397502 | |
| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588696-22-4 | |
| Record name | 7-Chloro-2-(2-furanyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
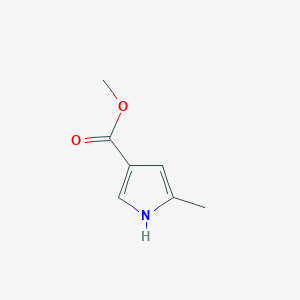
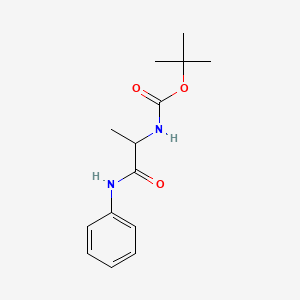
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
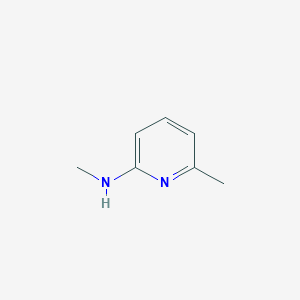
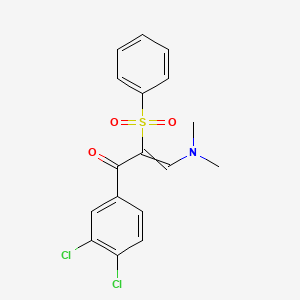
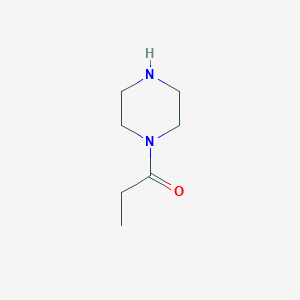
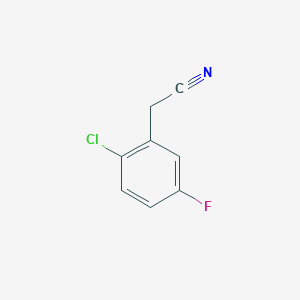

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)